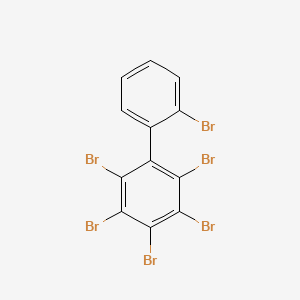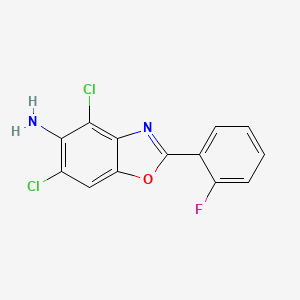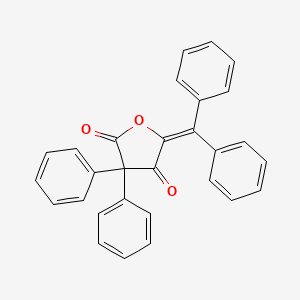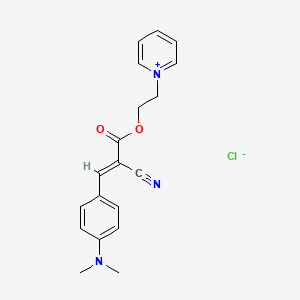![molecular formula C46H28Cl4N6O4 B13804161 N,N'-(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis[4-[(2-chlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide] CAS No. 5280-74-0](/img/structure/B13804161.png)
N,N'-(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis[4-[(2-chlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-(3,3’-Dichloro[1,1’-biphenyl]-4,4’-diyl)bis[4-[(2-chlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide] is a complex organic compound known for its vibrant color properties. It is primarily used as a pigment in various industrial applications due to its stability and resistance to environmental factors.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(3,3’-Dichloro[1,1’-biphenyl]-4,4’-diyl)bis[4-[(2-chlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide] typically involves multiple steps:
Diazotization: The process begins with the diazotization of 2-chloroaniline to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3-hydroxynaphthalene-2-carboxamide to form the azo compound.
Biphenyl Formation: The biphenyl structure is introduced through a coupling reaction involving 3,3’-dichloro[1,1’-biphenyl]-4,4’-diamine.
Industrial Production Methods
Industrial production methods often involve large-scale batch processes with stringent control over reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction temperatures are common to enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
N,N’-(3,3’-Dichloro[1,1’-biphenyl]-4,4’-diyl)bis[4-[(2-chlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide] undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or other strong bases.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted biphenyl derivatives.
科学研究应用
N,N’-(3,3’-Dichloro[1,1’-biphenyl]-4,4’-diyl)bis[4-[(2-chlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide] has a wide range of applications in scientific research:
Chemistry: Used as a pigment in the formulation of dyes and inks.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Widely used in the production of plastics, coatings, and textiles for its color properties and resistance to fading.
作用机制
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The molecular structure, particularly the azo bonds and biphenyl core, plays a crucial role in its stability and interaction with other molecules. In biological systems, it may interact with cellular components through non-covalent interactions, influencing processes such as staining and imaging.
相似化合物的比较
Similar Compounds
3,3’-Dichlorobenzidine: Another biphenyl derivative used in the production of dyes and pigments.
4,4’-Dichlorobiphenyl: Known for its use in industrial applications as a stabilizer and additive.
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Used as an antioxidant in various industrial processes.
Uniqueness
N,N’-(3,3’-Dichloro[1,1’-biphenyl]-4,4’-diyl)bis[4-[(2-chlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide] stands out due to its unique combination of azo and biphenyl structures, which confer exceptional stability and color properties. Its resistance to environmental factors and versatility in various applications make it a valuable compound in both research and industry.
属性
CAS 编号 |
5280-74-0 |
|---|---|
分子式 |
C46H28Cl4N6O4 |
分子量 |
870.6 g/mol |
IUPAC 名称 |
N-[2-chloro-4-[3-chloro-4-[[4-[(2-chlorophenyl)diazenyl]-3-hydroxynaphthalene-2-carbonyl]amino]phenyl]phenyl]-4-[(2-chlorophenyl)diazenyl]-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C46H28Cl4N6O4/c47-33-13-5-7-15-39(33)53-55-41-29-11-3-1-9-27(29)21-31(43(41)57)45(59)51-37-19-17-25(23-35(37)49)26-18-20-38(36(50)24-26)52-46(60)32-22-28-10-2-4-12-30(28)42(44(32)58)56-54-40-16-8-6-14-34(40)48/h1-24,57-58H,(H,51,59)(H,52,60) |
InChI 键 |
XJAFNUYWDPNWST-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C(=C2N=NC3=CC=CC=C3Cl)O)C(=O)NC4=C(C=C(C=C4)C5=CC(=C(C=C5)NC(=O)C6=CC7=CC=CC=C7C(=C6O)N=NC8=CC=CC=C8Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S,3S,4S,5R)-3,4,5-triacetyloxy-6-[N-(4-methoxyphenyl)-C-(trifluoromethyl)carbonimidoyl]oxy-6-methyloxane-2-carboxylic acid](/img/structure/B13804080.png)

![2,7-Naphthalenedisulfonic acid, 5-amino-3-[[4'-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-4-hydroxy-, trisodium salt](/img/structure/B13804102.png)
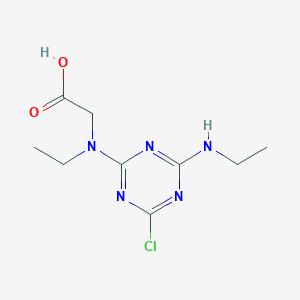

![2-(2-methyl-8-methylimino-1H-cyclohepta[b]pyrrol-3-yl)ethanamine](/img/structure/B13804117.png)

